molecular formula C8H11NO2S B083325 N,N-Dimethylbenzenesulfonamide CAS No. 14417-01-7

N,N-Dimethylbenzenesulfonamide

Cat. No.: B083325
CAS No.: 14417-01-7
M. Wt: 185.25 g/mol
InChI Key: BVSPJPNNLDIUFE-UHFFFAOYSA-N
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Description

N,N-Dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H11NO2S. It is a sulfonamide derivative where the sulfonamide group is attached to a benzene ring, and the nitrogen atom is substituted with two methyl groups. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

N,N-Dimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Target of Action

N,N-Dimethylbenzenesulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a zinc-containing metalloenzyme that is usually highly expressed in some types of cancer cells . It plays a crucial role in pH regulation, cell proliferation, and tumor progression .

Mode of Action

This compound interacts with its target, CA IX, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the active site of CA IX . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

The binding of this compound to CA IX affects the enzyme’s activity, leading to changes in the biochemical pathways it regulates. Specifically, it inhibits the catalytic conversion of carbon dioxide to bicarbonate and protons, a reaction that is crucial for many biological processes, including pH regulation and cell proliferation .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability and to be metabolized primarily in the liver .

Result of Action

The inhibition of CA IX by this compound can lead to a decrease in tumor cell proliferation and survival . This is due to the disruption of pH regulation and other processes dependent on the activity of CA IX .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the binding of the compound to CA IX . Additionally, the presence of other drugs or substances can potentially affect the compound’s bioavailability and efficacy .

Biochemical Analysis

Biochemical Properties

N,N-Dimethylbenzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been associated with carbonic anhydrase, a key enzyme involved in maintaining pH balance and fluid balance in the body . The nature of these interactions is complex and may involve binding to the active site of the enzyme, potentially influencing its activity .

Cellular Effects

The effects of this compound on cells are diverse. It has been associated with changes in cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested that this compound may influence the activity of carbonic anhydrase IX (CA IX), which is usually highly expressed in some types of cancer cells .

Molecular Mechanism

It is believed to exert its effects at the molecular level through interactions with biomolecules, potentially leading to changes in gene expression . It may bind to enzymes such as carbonic anhydrase, influencing their activity .

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of chemical compounds can vary with dosage, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound may be involved in various metabolic pathways. For instance, it has been associated with the carbonic anhydrase pathway . It may interact with enzymes or cofactors in this pathway, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is known that the subcellular localization of a compound can influence its activity or function . For instance, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

C6H5SO2Cl+(CH3)2NHC6H5SO2N(CH3)2+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{N(CH}_3\text{)}_2 + \text{HCl} C6​H5​SO2​Cl+(CH3​)2​NH→C6​H5​SO2​N(CH3​)2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Major Products

    Substitution: Formation of N-alkyl or N-acyl derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylbenzenesulfonamide
  • N,N-Diethylbenzenesulfonamide
  • N-Butylbenzenesulfonamide

Uniqueness

N,N-Dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups on the nitrogen atom enhances its lipophilicity and influences its interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9(2)12(10,11)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSPJPNNLDIUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162631
Record name Benzenesulfonamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14417-01-7
Record name N,N-Dimethylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylbenzenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYLBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K6Y6KZ4UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of benzenesulfonylchloride (10 ml; 78 mmol) in THF (100 ml) was added a 40% solution of dimethylamine in H2O (20 ml; 160 mmol) such that the reaction temperature was kept below 50° C. The reaction mixture was stirred 1 h at rt. The reaction mixture was added H2O and THF removed by evaporation. The precipitate formed was isolated by filtration and air dried to give 14 g (97%) of N,N-dimethylbenzenesulfonamide.
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Synthesis routes and methods II

Procedure details

A solution of phenylsulfonyl chloride (10 mL, 78 mmol) in THF (50 mL) was cooled to 0° C. and treated dropwise with dimethylamine (20 mL) as a 40% solution in water maintaining a temperature below 50° C. The reaction was warmed to room temperature for one hour and poured into water. The solution was concentrated to remove THF and the residue was cooled to 0° C. The resulting solid was filtered and dried in vacuo to afford 83A (14 g, 97%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the synthetic applications of N,N-Dimethylbenzenesulfonamide?

A1: this compound serves as a versatile building block in organic synthesis. For example, it can be ortho-lithiated using n-butyllithium, generating a nucleophilic species. This ortho-lithiosulfonamide reacts with various electrophiles, including benzophenone, benzonitrile, phenylisocyanate, and carbon dioxide, yielding a carbinol, an imine, an amide, and an acid, respectively []. This carbinol can further undergo thermal cyclization to produce a sultone [].

Q2: Can this compound act as an activating group in polymerization reactions?

A2: Yes, research indicates that the sulfonamide moiety in this compound can function as an activating group for nucleophilic aromatic substitution polymerization []. The electron-withdrawing nature of the sulfonamide group activates the aryl fluorides in 2,4-difluoro-N,N-dimethylbenzenesulfonamide, making them susceptible to substitution by phenoxide nucleophiles []. This property enables the synthesis of poly(aryl ether sulfonamide)s [].

Q3: Have any this compound derivatives shown promising antiproliferative activity?

A3: Yes, several pyridine, thiophene, thiazole, chromene, and benzochromene derivatives incorporating the this compound moiety have demonstrated potential as antiproliferative agents []. Notably, compounds incorporating these structures exhibited higher in vitro antiproliferative activity against the MCF-7 human breast cancer cell line than doxorubicin [].

Q4: What is the role of molecular docking studies in understanding the activity of this compound derivatives?

A4: Molecular docking simulations help understand how this compound derivatives interact with potential biological targets. For instance, docking studies have been employed to assess the binding mode of synthesized sulfonamides with carbonic anhydrase IX (CA IX), an enzyme often overexpressed in certain cancer cells []. These insights can guide the design of more potent and selective antiproliferative agents.

Q5: How does the presence of a hydroxyl group influence the hydrolysis of this compound derivatives?

A5: Studies have shown that a neighboring hydroxyl group can significantly impact the hydrolysis rate of this compound derivatives. Specifically, the hydroxyl group participates in intramolecular nucleophilic catalysis during both acid-catalyzed and base-catalyzed hydrolysis of o-(1-hydroxyalkyl)-N,N-dimethylbenzenesulfonamides [, ]. This effect highlights the importance of neighboring group participation in influencing the reactivity of sulfonamide derivatives.

Q6: Can this compound be used to synthesize heterocyclic compounds?

A6: Yes, this compound derivatives can be employed in the synthesis of various heterocyclic systems. For instance, 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide acts as a key intermediate in synthesizing enaminone conjugates with potential biological activity [].

Q7: Are there analytical methods for detecting and quantifying this compound and its derivatives?

A7: Yes, various analytical techniques can be employed to characterize and quantify this compound and its derivatives. Common methods include elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), and mass spectrometry [, ]. For instance, enzymatic determination using papain inhibition has been explored for dichlofluanid, a specific this compound derivative [].

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